1-(5-Bromo-2-chlorophenyl)pyrrolidine

描述

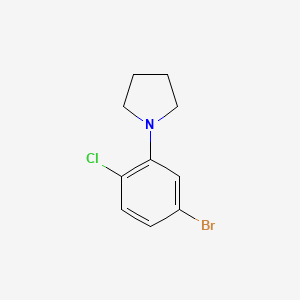

1-(5-Bromo-2-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrClN It is characterized by the presence of a pyrrolidine ring attached to a 5-bromo-2-chlorophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-(5-Bromo-2-chlorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学研究应用

Chemical Properties and Structure

1-(5-Bromo-2-chlorophenyl)pyrrolidine features a pyrrolidine ring attached to a benzyl group that carries both bromine and chlorine substituents. The presence of these halogens enhances its reactivity, making it an interesting subject for research in medicinal chemistry. Its molecular formula is C₁₀H₁₁BrClN, with a molecular weight of 260.56 g/mol.

Scientific Research Applications

This compound has been investigated for its potential applications in various domains:

Medicinal Chemistry

The compound has been explored for its anticancer properties. Research indicates that derivatives containing similar structures exhibit selective cytotoxicity against various cancer cell lines, such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells . The incorporation of the pyrrolidine ring is crucial for enhancing biological activity and developing novel drug candidates.

Organic Synthesis

As a building block in organic synthesis, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to new compounds with varied biological activities .

Pharmaceutical Development

The compound's halogen substitutions provide opportunities for developing pharmaceuticals targeting specific biological pathways. For example, compounds with similar structures have been linked to the inhibition of tubulin polymerization, which is vital in cancer treatment strategies .

Case Studies and Findings

Several studies have highlighted the effectiveness of this compound and its derivatives:

- Anticancer Activity : A study demonstrated that synthesized derivatives exhibited significant anticancer activity, with some compounds showing comparable efficacy to established chemotherapeutics like 5-Fluorouracil (5-FU). The most potent derivative was found to arrest cancer cells in the G2/M phase of the cell cycle, indicating its potential as a lead compound for further development .

- Molecular Docking Studies : In-silico analysis using molecular docking has confirmed that certain derivatives effectively bind to target proteins involved in cancer progression, suggesting a mechanism for their anticancer effects .

Comparative Analysis Table

| Compound | Structure Features | Unique Characteristics | Applications |

|---|---|---|---|

| This compound | Pyrrolidine ring with bromine and chlorine | High reactivity due to dual halogen presence | Anticancer research, organic synthesis |

| 1-(4-Bromobenzyl)pyrrolidine | Bromine on para position | Varies in reactivity profile | Potential drug development |

| 1-(3-Nitrophenyl)pyrrolidine | Nitrophenyl group | Different biological activity | Research in pharmaceuticals |

作用机制

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects.

相似化合物的比较

Similar Compounds

- 1-(4-Bromo-2-chlorophenyl)pyrrolidine

- 1-(5-Bromo-2-chlorophenyl)pyrrolidine-2,5-dione

- This compound-2-one

Uniqueness

This compound is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.

生物活性

1-(5-Bromo-2-chlorophenyl)pyrrolidine is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with pyrrolidine under controlled conditions. This method allows for the introduction of the pyrrolidine ring, which is crucial for the compound's biological properties. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of compounds related to this compound. In particular, a series of spiropyrrolidine derivatives were evaluated for their α-amylase inhibitory activity, which is significant in managing type 2 diabetes mellitus (T2DM). The most active compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects comparable to standard drugs like acarbose .

Table 1: In Vitro α-Amylase Inhibition Data

| Compound | Structure | IC50 (µM) ± SD |

|---|---|---|

| 5g | 5-Bromo-2-chlorophenyl | 1.49 ± 0.10 |

| 5k | 5-Chloro-2-bromophenyl | 1.50 ± 0.07 |

| 5s | Unsubstituted phenyl | 1.57 ± 0.10 |

| Acarbose | Standard control | 1.56 ± 0.07 |

These findings suggest that modifications on the phenyl ring significantly influence inhibitory activity, with the presence of halogen substituents enhancing potency .

Anticancer Activity

The anticancer properties of pyrrolidine derivatives have also been investigated, particularly against lung cancer cell lines such as A549. Compounds derived from similar structures have shown varying degrees of cytotoxicity, with some demonstrating significant reductions in cell viability compared to standard treatments like cisplatin .

Table 2: Anticancer Activity Against A549 Cells

| Compound | Viability (%) at 100 µM |

|---|---|

| Compound A | 78 |

| Compound B | 66 |

| Cisplatin | 30 |

These results indicate that while some derivatives exhibit promising anticancer activity, further structural optimization is necessary to enhance efficacy and selectivity .

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has been assessed against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Compounds like those derived from the pyrrolidine scaffold have shown selective activity against Gram-positive bacteria, suggesting their utility as novel antimicrobial agents .

Table 3: Antimicrobial Activity Profile

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound C | S. aureus (MRSA) | <64 |

| Compound D | E. coli | >64 |

| Compound E | Pseudomonas aeruginosa | >64 |

Structure-Activity Relationships (SAR)

The biological activities of compounds such as this compound are heavily influenced by their structural features. SAR studies indicate that modifications on both the pyrrolidine and phenyl rings can lead to significant changes in activity profiles. For instance, halogen substitutions generally increase α-amylase inhibition and anticancer activity, while specific functional groups can enhance selectivity against resistant bacterial strains .

Case Studies and Research Findings

Several case studies have documented the promising pharmacological profiles of pyrrolidine derivatives:

- Antidiabetic Research : A study demonstrated that specific spiropyrrolidine derivatives effectively reduced blood glucose levels in alloxan-induced diabetic rats, supporting their potential as new antidiabetic agents .

- Anticancer Applications : Research involving copper(II) complexes of pyrrolidine derivatives showed enhanced anticancer activity against multiple cancer cell lines compared to standard treatments, highlighting the importance of metal coordination in increasing efficacy .

- Antimicrobial Developments : Investigations into antimicrobial activities revealed that certain pyrrolidine derivatives exhibited significant effects against resistant strains, paving the way for novel therapeutic options in treating infections caused by multidrug-resistant organisms .

属性

IUPAC Name |

1-(5-bromo-2-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSHHIFONFVBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682179 | |

| Record name | 1-(5-Bromo-2-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261959-78-7 | |

| Record name | 1-(5-Bromo-2-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。